REACTION_CXSMILES
|
C(Cl)(=O)C(Cl)=O.[N+:7]([C:10]1[C:18]([CH3:19])=[CH:17][CH:16]=[CH:15][C:11]=1[C:12](O)=[O:13])([O-:9])=[O:8].C[N:21](C)C=O>C(Cl)Cl>[CH3:19][C:18]1[C:10]([N+:7]([O-:9])=[O:8])=[C:11]([CH:15]=[CH:16][CH:17]=1)[C:12]([NH2:21])=[O:13]
|
Name
|
|
Quantity
|
18.1 mL
|
Type
|
reactant
|
Smiles
|
C(C(=O)Cl)(=O)Cl
|
Name
|
|
Quantity
|
5.237 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=C(C(=O)O)C=CC=C1C
|
Name
|
|
Quantity
|
0.14 mL
|
Type
|
reactant
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
57.8 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
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AMBIENT
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Type
|
CUSTOM
|
Details
|
stirred for 15 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
stirred for 3 hours
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
Ammonia was bubbled through the reaction for 30 minutes
|
Duration
|
30 min
|
Type
|
ADDITION
|
Details
|
Water was then added
|
Type
|
FILTRATION
|
Details
|
The product was filtered off
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
CC=1C(=C(C(=O)N)C=CC1)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.81 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |